molecular formula C21H20ClFN4O2 B2495806 5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775450-81-1

5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2495806
CAS No.: 1775450-81-1
M. Wt: 414.87
InChI Key: GSVROOZUPOXFQB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazol-3-one class, characterized by a heterocyclic triazole ring fused with a ketone group. The structure features:

  • A 1,2,4-triazol-3-one core, which is substituted at the 4-position with a 4-methylphenyl group.
  • A piperidin-4-yl group at the 5-position, further functionalized with a 5-chloro-2-fluorobenzoyl moiety.

The 4-methylphenyl group contributes steric bulk and lipophilicity, which may influence pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

3-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O2/c1-13-2-5-16(6-3-13)27-19(24-25-21(27)29)14-8-10-26(11-9-14)20(28)17-12-15(22)4-7-18(17)23/h2-7,12,14H,8-11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVROOZUPOXFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 1775450-81-1) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClFN4O2C_{21}H_{20}ClFN_{4}O_{2}, with a molecular weight of approximately 414.86 g/mol. The structure features a triazole ring, a piperidine moiety, and a chlorofluorobenzoyl group, which are crucial for its biological interactions.

Research indicates that compounds similar to This compound often exhibit activity through various mechanisms:

  • Enzyme Inhibition : Many derivatives show inhibition of enzymes such as Monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system. For instance, related benzoylpiperidine compounds have demonstrated IC50 values as low as 80 nM against MAGL .
  • Antiproliferative Effects : The compound has been evaluated for its cytotoxicity against cancer cell lines. Notably, similar compounds have shown significant inhibition of cell viability in ovarian cancer cells with IC50 values ranging from 31.5 to 43.9 µM .
  • Receptor Binding : The structural components allow for interaction with various receptors, including serotonin receptors (5-HT2A), which can influence neuropharmacological outcomes .

Efficacy in Biological Assays

Assay Type Target IC50 Value Reference
Enzyme InhibitionMAGL80 nM
AntiproliferativeOVCAR-3 Cancer Cells31.5 µM
Receptor Binding5-HT2ApK_i (7.59 - 7.76)

Case Study 1: MAGL Inhibition

In a study focusing on the structure-activity relationship (SAR) of similar compounds, researchers identified that modifications to the benzoyl and piperidine moieties significantly influenced MAGL inhibition potency. The most effective analogs demonstrated reversible inhibition characteristics and selectivity over other enzymes in the endocannabinoid pathway .

Case Study 2: Anticancer Activity

Another research effort evaluated a series of triazole derivatives for their anticancer properties. The compound exhibited promising results against multiple cancer cell lines, emphasizing the importance of substituents on the aromatic rings for enhancing biological activity. The findings suggest potential pathways for further development in cancer therapeutics .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related derivatives with modifications to the benzoyl group, aryl substituents, or triazole core (Table 1).

Table 1: Key Structural Comparisons

Compound Name Substituent on Piperidine Aryl Group Triazole Core Key Differences
Target Compound 5-chloro-2-fluorobenzoyl 4-methylphenyl 1,2,4-triazol-3-one Reference compound
5-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 5-chloro-2-methoxybenzoyl 4-methylphenyl 1,2,4-triazol-3-one Methoxy (electron-donating) vs. fluoro (electron-withdrawing) at 2-position of benzoyl. Methoxy reduces electrophilicity, potentially lowering binding affinity compared to the target compound.
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4-bromophenylacetyl Phenyl 1,2,4-triazol-3-one Bromine increases steric bulk and lipophilicity vs. chloro/fluoro . May enhance membrane permeability but reduce solubility.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole N/A 4-chlorophenyl/4-fluorophenyl 1,2,3-triazole-linked thiazole 1,2,3-triazole-thiazole hybrid vs. 1,2,4-triazol-3-one. Different hydrogen-bonding and π-π stacking potential. Reported antimicrobial activity highlights role of halogens.
Electronic and Pharmacodynamic Implications
  • Methoxy vs. Fluoro : In the methoxy analogue , the electron-donating methoxy group reduces electrophilicity, likely diminishing binding to targets requiring strong dipole interactions.
  • Bromine vs. Chloro/Fluoro: Bromine’s larger atomic radius increases steric hindrance but may improve hydrophobic interactions in nonpolar binding pockets .
Pharmacokinetic Considerations
  • Metabolic Stability : Fluorine’s electronegativity may reduce oxidative metabolism, extending half-life compared to methoxy or bromine derivatives .

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